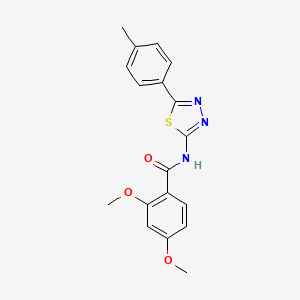

2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

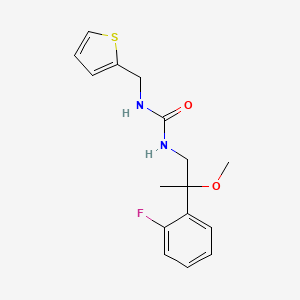

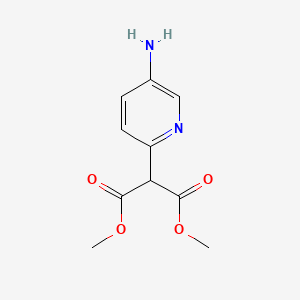

“2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity. The compound also features a thiadiazole ring, which is a type of heterocycle that is often found in various medicinal compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiadiazole ring, and methoxy groups. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and thiadiazoles are known to undergo a variety of chemical reactions. For example, benzamides can participate in nucleophilic substitution reactions, and thiadiazoles can undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could enhance its solubility in polar solvents, while the thiadiazole ring could potentially increase its stability .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) explored the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds, including structures similar to 2,4-dimethoxy-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, exhibited promising in vitro anticancer activity against several human cancer cell lines. The study highlighted the efficacy of these compounds in targeting cancer cells, with certain derivatives showing comparable GI50 values to standard drugs like Adriamycin. Molecular docking studies further elucidated their probable mechanism of action, demonstrating good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were tested for their cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, along with analgesic and anti-inflammatory properties. Some derivatives exhibited significant COX-2 selectivity and protective effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative and Antimicrobial Properties

Research by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains like S. epidermidis. Notably, one compound exhibited cytotoxicity on cancer cell lines, PC-3 and MDA-MB-231, suggesting its potential use alongside chemotherapy drugs for a more efficient therapy strategy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Investigation of Human Carbonic Anhydrase Inhibitors

Ulus et al. (2016) conducted a study on the synthesis of acridine-acetazolamide conjugates, including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, investigating their inhibitory effects on human carbonic anhydrase isoforms. These compounds demonstrated significant inhibition across various isoforms, highlighting their potential in therapeutic applications for conditions influenced by carbonic anhydrase activity (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)14-9-8-13(23-2)10-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDOTXQWQUJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)

![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)

![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)